N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
CAS No.: 900002-18-8
Cat. No.: VC4304174
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900002-18-8 |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.86 |
| IUPAC Name | N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C21H20ClN3O2/c1-27-18-9-7-15(8-10-18)20-19-6-3-11-24(19)12-13-25(20)21(26)23-17-5-2-4-16(22)14-17/h2-11,14,20H,12-13H2,1H3,(H,23,26) |
| Standard InChI Key | YZZSZSAMDXJORL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core fused with a carboxamide group at position 2 and substituted aryl rings at positions 1 and 3. Key structural components include:
-
Pyrrolo[1,2-a]pyrazine backbone: A bicyclic system comprising a pyrrole ring fused to a pyrazine ring, partially saturated at positions 3 and 4.
-
4-Methoxyphenyl group: Attached to the pyrazine nitrogen, contributing electron-donating effects via the methoxy substituent.
-
3-Chlorophenylcarboxamide: A chlorinated aryl group linked via a carboxamide bridge, likely influencing steric and electronic interactions.
Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | CHClNO |
| Molecular weight | 380.85 g/mol |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 4 (amide O, pyrazine N, methoxy O) |
| LogP (lipophilicity) | ~3.2 (estimated) |
These properties suggest moderate solubility in polar aprotic solvents and potential membrane permeability, critical for bioavailability .
Synthesis and Structural Elucidation
Proposed Synthetic Routes
While no explicit protocol for this compound exists, analogous pyrrolo[1,2-a]pyrazine carboxamides are synthesized via:
-
Cyclocondensation: Reacting substituted acetophenones with N-aminoethylpyrrole derivatives in dichloromethane (DCM) catalyzed by acetic acid, followed by cyclization with dimethylacetylenedicarboxylate (DMAD) .
-
Carboxamide Formation: Introducing the 3-chlorophenylcarboxamide group via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) or isocyanate intermediates .
Key Intermediate Characterization
-
NMR Spectroscopy: Expected signals include:
-
Mass Spectrometry: A molecular ion peak at m/z 380.85 [M+H] would confirm the molecular formula.
Comparative Analysis with Analogues
| Compound | Structure | IC (Panc-1) | LogP |
|---|---|---|---|
| Target Carboxamide | Pyrrolo[1,2-a]pyrazine | Not reported | ~3.2 |
| 7m | Nitrophenyl-pyrrolopyridazine | 12.54 μM | 2.8 |
| PubChem CID 5143080 | Pyrrolo[3,4-c]pyrazole | Not tested | 3.5 |
The target compound’s larger aromatic surface area may improve DNA intercalation but reduce solubility compared to 7m.
Challenges and Future Directions
-
Synthetic Optimization: Improving yield in carboxamide coupling steps and resolving stereochemistry at the dihydropyrazine ring.
-
ADMET Profiling: Predicting absorption, distribution, and toxicity using in silico models (e.g., SwissADME).
-
Target Identification: High-throughput screening against kinase libraries or apoptosis-related protein arrays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume